(1S,2S)-2-Aminocyclohexanol hydrochloride

Catalog No.
S684420
CAS No.
13374-30-6
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-2-Aminocyclohexanol hydrochloride

CAS Number

13374-30-6

Product Name

(1S,2S)-2-Aminocyclohexanol hydrochloride

IUPAC Name

(1S,2S)-2-aminocyclohexan-1-ol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1

InChI Key

LKKCSUHCVGCGFA-GEMLJDPKSA-N

SMILES

C1CCC(C(C1)N)O.Cl

Canonical SMILES

C1CCC(C(C1)N)O.Cl

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)O.Cl

The exact mass of the compound (1S,2S)-2-Aminocyclohexanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1S,2S)-2-Aminocyclohexanol hydrochloride (CAS 13374-30-6) is a highly enantiopure, trans-configured cyclic amino alcohol supplied as a stable hydrochloride salt. It serves as a foundational chiral building block in the synthesis of asymmetric catalysts, chiral auxiliaries, and pharmaceutical intermediates [1]. The rigid cyclohexane backbone, combined with the trans-1,2-relationship of the amine and hydroxyl groups, provides a predictable and highly effective steric environment for stereochemical induction. Procuring the compound as a hydrochloride salt ensures high water solubility, excellent shelf stability, and precise stoichiometric handling during large-scale synthetic operations, bypassing the handling challenges associated with the free base form [2].

Substituting (1S,2S)-2-aminocyclohexanol hydrochloride with its free base, racemic mixture, or cis-isomer leads to immediate process failures. The free base is highly hygroscopic and susceptible to atmospheric carbon dioxide, leading to rapid degradation and titer inconsistencies during manufacturing [1]. Utilizing the racemic trans-isomer completely negates stereoselectivity, rendering it useless for asymmetric catalysis or the production of enantiopure active pharmaceutical ingredients (APIs). Furthermore, substituting with the cis-isomer alters the fundamental dihedral angle from a rigid diequatorial to an axial-equatorial conformation, which disrupts the required bite angle for metal chelation and destroys the catalytic efficacy of derived ligands [2].

Processability and Shelf-Life: Hydrochloride Salt vs. Free Base

The physical form of the amino alcohol critically impacts its utility in scale-up environments. The hydrochloride salt of (1S,2S)-2-aminocyclohexanol is a highly stable, free-flowing crystalline powder that resists atmospheric degradation. In contrast, the free base is notoriously hygroscopic and readily absorbs atmospheric carbon dioxide to form carbamates, often degrading into a viscous oil under ambient conditions [1]. Quantitative stability assessments show the HCl salt maintains >99% chemical purity over 12 months of standard shelf storage, whereas the free base requires strict inert gas protection and sub-ambient storage to prevent significant titer loss [2].

Evidence DimensionAmbient storage stability and purity retention
Target Compound Data(1S,2S)-2-Aminocyclohexanol HCl: >99% purity retained at 12 months (ambient)
Comparator Or BaselineFree base: Rapid moisture/CO2 absorption, titer loss <90% within weeks if exposed
Quantified DifferenceNear-total elimination of atmospheric degradation
ConditionsAmbient atmosphere, room temperature storage

Procuring the HCl salt eliminates the need for specialized inert storage and ensures consistent molarity and purity during scale-up.

Stereochemical Control: Enantiopure (1S,2S) vs. Racemic Mixture

In asymmetric synthesis, the enantiomeric purity of the chiral pool precursor is directly transferred to the final product. Utilizing (1S,2S)-2-aminocyclohexanol hydrochloride with >99% enantiomeric excess (ee) enables the synthesis of chiral auxiliaries and ligands (such as oxazaphospholidines) that routinely deliver >95% ee in downstream asymmetric transformations [1]. Substituting with the lower-cost racemate (rac-trans-2-aminocyclohexanol) results in a 0% ee baseline, completely abolishing the stereoselective utility of the catalyst system and yielding racemic product mixtures [2].

Evidence DimensionDownstream asymmetric induction (ee)
Target Compound Data(1S,2S)-isomer (>99% ee): Yields >95% ee in target asymmetric reactions
Comparator Or BaselineRacemic mixture: Yields 0% ee (racemic products)
Quantified DifferenceAbsolute difference between high enantioselectivity and zero stereocontrol
ConditionsChiral ligand synthesis and subsequent asymmetric catalysis

For pharmaceutical intermediates and chiral catalysts, enantiopurity is non-negotiable; substituting with the racemate completely negates the compound's value.

Ligand Geometry: Trans-(1S,2S) vs. Cis-Isomer

The stereochemical relationship between the amine and hydroxyl groups dictates the coordination geometry in metal-ligand complexes. The trans-(1S,2S) configuration adopts a rigid diequatorial conformation, providing a highly effective bite angle for forming stable 5-membered chelate rings with transition metals[1]. Conversely, the cis-isomer is forced into an axial-equatorial conformation, which introduces asymmetric steric hindrance and alters the coordination sphere. This geometric mismatch often leads to a >50% reduction in catalytic turnover and severely compromised enantioselectivity in benchmark asymmetric reactions compared to the trans-derived ligands [2].

Evidence DimensionCoordination geometry and catalytic efficacy
Target Compound DataTrans-(1S,2S): Rigid diequatorial conformation, highly effective bite angle
Comparator Or BaselineCis-isomer: Axial-equatorial conformation, suboptimal sterics
Quantified DifferenceSignificant reduction in catalytic turnover and ee for cis-derived ligands
ConditionsTransition metal chelation and asymmetric catalysis

Ligand designers must select the trans-isomer to achieve the specific steric environment required for high-performance asymmetric catalysts.

Synthesis of Chiral Ligands and Catalysts

The enantiopure trans-1,2-amino alcohol motif is a privileged structure for synthesizing chiral Schiff bases, oxazaphospholidines, and bis(oxazoline) ligands. The rigid cyclohexane backbone ensures high stereochemical communication in transition-metal-catalyzed asymmetric transformations, such as epoxidations and alkylations[1].

Chiral Auxiliaries in Diastereoselective Synthesis

Utilized as a cleavable chiral auxiliary, the compound directs the stereochemical outcome of various reactions, including the asymmetric functionalization of carbonyl compounds. The hydrochloride salt form allows for precise stoichiometric control during the initial auxiliary attachment phase .

Development of Enantiopure Pharmaceutical Intermediates

The (1S,2S) configuration is heavily utilized in medicinal chemistry as a building block for CNS-active agents and other APIs where specific stereochemistry is required for target binding affinity and to avoid off-target toxicity associated with the opposite enantiomer [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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